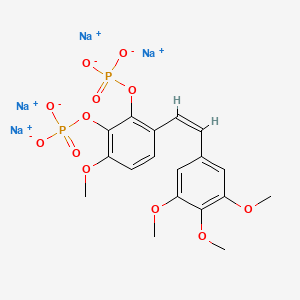
磷酸康百特司他汀 A-1
描述
Combretastatin A-1 phosphate (CA1P) is a prodrug of the stilbenoid combretastatin A1, originally isolated from the plant Combretum caffrum . It has vascular-disrupting and antineoplastic activities . Upon administration, CA1P is dephosphorylated to the active metabolite combretastatin A1 (CA1), which promotes rapid microtubule depolymerization . This leads to endothelial cell mitotic arrest and apoptosis, destruction of the tumor vasculature, disruption of tumor blood flow, and tumor cell necrosis .
Synthesis Analysis
Combretastatins are a class of natural phenols. A variety of different natural combretastatin molecules are present in the bark of Combretum caffrum, commonly known as South African Bush Willow . A variety of possible routes to the combretastatin skeleton are possible . One reasonably easy synthesis is as follows: 1-Bromomethyl-3,4,5-trimethoxybenzene undergoes an S N 2 reaction with triphenylphosphine, which yields a phosphonium salt .
Molecular Structure Analysis
Combretastatins generally share three common structural features: a trimethoxy “A”-ring, a “B”-ring containing substituents often at C3’ and C4’, and an ethene bridge between the two rings which provides necessary structural rigidity .
Chemical Reactions Analysis
Combretastatin A1 is a cis-stilbene originally isolated from C. caffrum that inhibits microtubule assembly (ID 50 = 2 µM) by binding to the colchicine (Item No. 9000760) binding site on β-tubulin .
科学研究应用
Here is a comprehensive analysis of the scientific research applications of Combretastatin A-1 phosphate:
Clinical Trials and Cancer Treatment
Combretastatin A-1 phosphate has been involved in over 20 clinical trials, showing objective and stable responses against many tumor types. It has contributed to increased survival times and even the confirmed cure of certain patients with anaplastic thyroid cancers .
Antioxidant Activities
Research has evaluated the antioxidant activities of combretastatins and synthesized analogs, which have a stilbene structure, indicating potential applications in oxidative stress-related conditions .
Tumor-Associated Macrophages Modulation
In hepatocellular carcinoma models in mice, Combretastatin A-1 phosphate has been shown to down-regulate proteins related to pathways such as p-AKT, Mcl-1, and Wnt/β-catenin in tumor-associated macrophages .
Anti-Proliferative Activity Against Leukemia Cells
The synthetic derivative OXi4503, a pro-drug of Combretastatin A-1, exhibits potent nanomolar cytotoxicity and anti-proliferative activity against leukemia cells .
作用机制
Target of Action
Combretastatin A-1 Phosphate (CA-1P) primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . It binds to the β-subunit of tubulin at the colchicine site , which is crucial for cell division and intracellular transport.
Mode of Action
CA-1P acts as a microtubule polymerization inhibitor . By binding to the colchicine site on tubulin, it inhibits tubulin polymerization, preventing the formation of microtubules . This disruption of microtubule dynamics leads to cell cycle arrest and ultimately cell death .
Biochemical Pathways
CA-1P affects several biochemical pathways. It inhibits the Wnt/β-catenin pathway , a crucial signaling pathway involved in cell proliferation and differentiation . It also down-regulates proteins related to the p-AKT pathway, which plays a key role in cell survival and growth .
Pharmacokinetics
CA-1P is a water-soluble prodrug that the body can rapidly metabolize to Combretastatin A-1 . It exhibits improved low water solubility, prolonged circulation, and enhanced efficiency . It is predominantly excreted into urine and feces .
Result of Action
The primary result of CA-1P’s action is its anti-tumor properties . By disrupting microtubule formation, it inhibits cell division, leading to cell death and tumor growth inhibition . It also acts on tumor-associated macrophages, down-regulating proteins related to the p-AKT and Wnt/β-catenin pathways .
Action Environment
The action of CA-1P can be influenced by environmental factors. For instance, the sensitivity of solid tumors to CA-1P can vary . The signaling sphingolipid, sphingosine-1-phosphate (S1P), which promotes vascular barrier integrity, can affect the action of CA-1P . Additionally, the compound’s distribution after injection can vary across different organs .
安全和危害
Upon exposure, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately .
未来方向
Clinical trials with tumor genetic mapping, particularly from previous responders, may help boost the success of these compounds in future studies . The water-soluble analogue of combretastatin A-1, is more potent against a well-vascularised murine colon tumour than its predecessor, combretastatin A-4 phosphate . These data suggest this compound may have potential for clinical development .
属性
IUPAC Name |
tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKFVEPAQNCYNJ-YGGCHVFLSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Na4O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Combretastatin A-1 phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Combretastatin A-1 phosphate interact with its target and what are the downstream effects?
A: Combretastatin A-1 phosphate (CA1P) exerts its anti-tumor activity primarily by targeting tubulin, a protein crucial for microtubule formation within cells. [, ] CA1P binds to tubulin, disrupting the delicate assembly and disassembly processes of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. [] This disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death), particularly in rapidly dividing cells like those found in tumors. []
Q2: What is the mechanism behind the enhanced anti-tumor activity of Combretastatin A-1 phosphate compared to Combretastatin A-4 phosphate?
A: While both Combretastatin A-1 phosphate (CA1P) and Combretastatin A-4 phosphate (CA4P) are tubulin-binding agents, CA1P demonstrates superior anti-tumor efficacy in vivo. [] Research suggests that although they possess similar in vitro anti-tubulin properties, CA1P exhibits a greater capacity to induce vascular shutdown in tumors, leading to more pronounced tumor necrosis and growth delay compared to CA4P at equivalent doses. [, ] The exact reasons for this difference remain to be fully elucidated.
Q3: Can Combretastatin A-1 phosphate be used in combination with other anti-cancer agents, and if so, what are the potential benefits?
A: Yes, preclinical studies have investigated the combination of CA1P with conventional chemotherapeutic agents, showing promising synergistic effects. For instance, CA1P significantly potentiated the anti-tumor activity of cisplatin in a murine adenocarcinoma model. [] Similarly, in a severe combined immunodeficiency disease (SCID) mouse model of human ovarian carcinoma, CA1P enhanced the therapeutic efficacy of both carboplatin and paclitaxel. [, ] The enhanced efficacy is attributed, in part, to the anti-vascular effects of CA1P, which may improve drug delivery and tumor penetration. []
Q4: Are there any known instances of resistance to Combretastatin A-1 phosphate in cancer cells?
A4: While the provided research papers don't specifically delve into resistance mechanisms against CA1P, it's important to acknowledge that the development of drug resistance is a common challenge in cancer treatment. Further research is needed to understand if and how cancer cells might develop resistance to CA1P, and what strategies could potentially overcome such resistance.
Q5: What is the current status of Combretastatin A-1 phosphate in terms of clinical development?
A: Although not explicitly discussed in the provided research articles, Combretastatin A-1 phosphate has been identified as a compound that has progressed to clinical trials. [] This suggests that its promising preclinical results have paved the way for further investigation of its safety and efficacy in human patients.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-(dimethylamino)ethyl)-3-(((2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl)methyl)urea](/img/structure/B1684020.png)
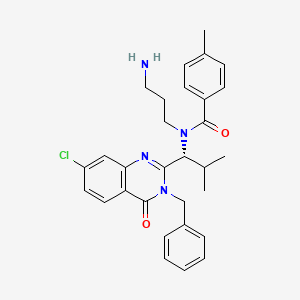
![(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide](/img/structure/B1684023.png)
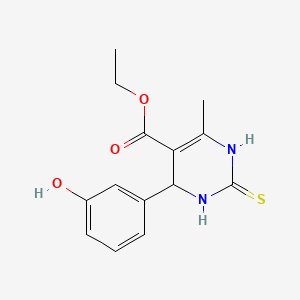
![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)

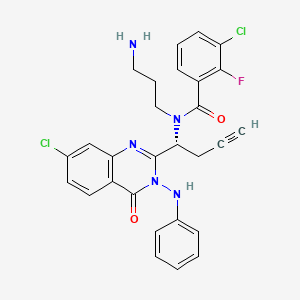
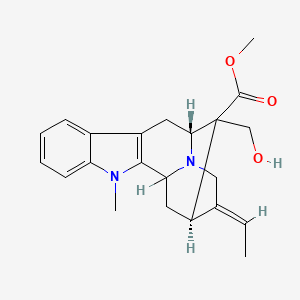
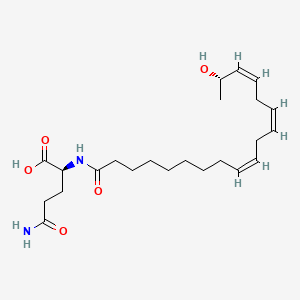
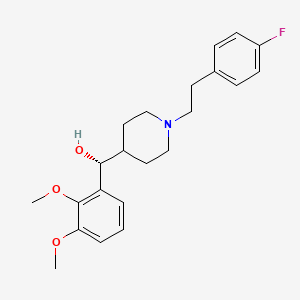
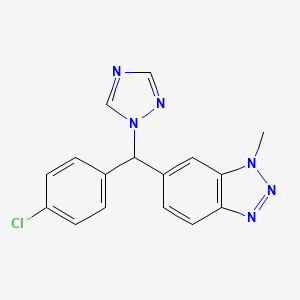
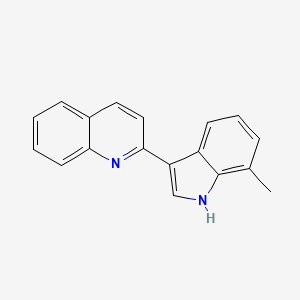
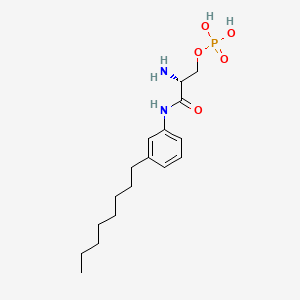
![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)